4,6-Dimethyl-1,3-diazinan-2-one
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Overview
Description
4,6-Dimethyl-1,3-diazinan-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a cyclic urea and is known for its strong electron-donating abilities. This compound is less toxic and less carcinogenic compared to similar solvents like hexamethylphosphoric triamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-1,3-diazinan-2-one can be synthesized through various methods. One common method involves the reaction of dimethylamine with carbon dioxide under high pressure and temperature to form dimethylcarbamic acid, which then cyclizes to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the compound while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Oxides of the compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-1,3-diazinan-2-one is used in various scientific research applications:
Chemistry: As a polar aprotic solvent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its low toxicity.
Industry: In the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3-diazinan-2-one involves its strong electron-donating abilities, which allow it to interact with various molecular targets. It can form hydrogen bonds with proteins and enzymes, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Hexamethylphosphoric triamide: A similar solvent but more toxic.
N,N’-Dimethylpropyleneurea: Another similar compound with strong electron-donating abilities.
Uniqueness
4,6-Dimethyl-1,3-diazinan-2-one is unique due to its lower toxicity and strong electron-donating properties, making it a safer alternative for use in various applications .
Properties
CAS No. |
85179-27-7 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-5(2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9) |
InChI Key |
YTWZJNJZONMQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=O)N1)C |
Origin of Product |
United States |
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